3,4,5-trimethoxy-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide
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Overview
Description
3,4,5-TRIMETHOXY-N-[(4-{[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]BENZAMIDE is a complex organic compound that features a trimethoxyphenyl group and a triazolothiadiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-TRIMETHOXY-N-[(4-{[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]BENZAMIDE typically involves multiple steps:
Formation of the Trimethoxyphenyl Group: This step involves the methylation of hydroxybenzaldehyde to form 3,4,5-trimethoxybenzaldehyde.
Synthesis of the Triazolothiadiazole Moiety: This involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolothiadiazole ring.
Coupling Reaction: The final step involves coupling the trimethoxybenzaldehyde with the triazolothiadiazole derivative under conditions that facilitate the formation of the amide bond
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
3,4,5-TRIMETHOXY-N-[(4-{[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The trimethoxyphenyl group can be oxidized under strong oxidative conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the trimethoxyphenyl group can yield quinones, while reduction of nitro groups can yield corresponding amines .
Scientific Research Applications
3,4,5-TRIMETHOXY-N-[(4-{[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]BENZAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3,4,5-TRIMETHOXY-N-[(4-{[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]BENZAMIDE involves its interaction with various molecular targets:
Enzyme Inhibition: It inhibits enzymes such as tubulin, Hsp90, and TrxR, which are involved in cell division and stress response.
Signal Transduction: It affects pathways involving extracellular signal-regulated kinases (ERKs), leading to altered cell signaling and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: DHFR inhibitors used in chemotherapy and as antibiotics, respectively.
Uniqueness
3,4,5-TRIMETHOXY-N-[(4-{[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]BENZAMIDE is unique due to its combined trimethoxyphenyl and triazolothiadiazole moieties, which confer a broad spectrum of biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C20H19N5O4S |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C20H19N5O4S/c1-27-15-8-14(9-16(28-2)17(15)29-3)18(26)21-10-12-4-6-13(7-5-12)19-24-25-11-22-23-20(25)30-19/h4-9,11H,10H2,1-3H3,(H,21,26) |
InChI Key |
LZWULTBBESFDJL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=CC=C(C=C2)C3=NN4C=NN=C4S3 |
Origin of Product |
United States |
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